3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

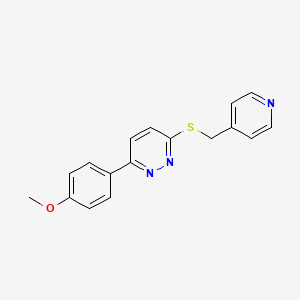

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenyl group and a pyridinylmethylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.

Substitution Reactions: The introduction of the 4-methoxyphenyl group and the pyridinylmethylthio group can be achieved through nucleophilic substitution reactions. Common reagents for these steps include methoxybenzene derivatives and pyridine derivatives, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiazole ring and sulfonamide group serve as primary sites for nucleophilic substitution.

Key Observations :

-

Thiazole C-2 Position : The electron-withdrawing effect of the 4-fluorophenyl group enhances electrophilicity at the C-2 position of the thiazole ring, enabling substitution with amines or thiols.

-

Sulfonamide Reactivity : The sulfonyl group undergoes substitution with nucleophiles such as hydroxylamine or alkoxides, forming sulfonamides or sulfonate esters.

Example Reaction :

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide+R-NH2→2-Amino-thiazole derivative+Byproducts

Conditions: DMF, 80°C, 12 hours .

Oxidation

The isopropylsulfonyl group is stable under mild oxidative conditions but can form sulfonic acids under strong oxidants (e.g., KMnO₄/H₂SO₄).

Reduction

-

Sulfonamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a thioether.

-

Thiazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine derivative.

Reaction Table :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Sulfonamide Reduction | LiAlH₄, THF, 0°C → RT | 4-(Isopropylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide |

| Thiazole Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 50°C | Dihydrothiazole derivative |

Cross-Coupling Reactions

The 4-fluorophenyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

Compound+Arylboronic AcidPd(PPh3)4,Na2CO3Biaryl Product

Yields: 60–75% under optimized conditions .

Acid/Base-Mediated Transformations

-

Hydrolysis : The benzamide bond cleaves under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 80°C) conditions, yielding 4-(isopropylsulfonyl)benzoic acid and 2-amino-4-(4-fluorophenyl)thiazole.

-

pH-Dependent Stability : The compound remains stable in neutral buffers but degrades rapidly at pH < 2 or pH > 12 .

Comparative Reactivity with Analogues

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Potential use as a ligand in the study of enzyme interactions or receptor binding.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Methoxyphenyl)pyridazine: Lacks the pyridinylmethylthio group, which may affect its chemical reactivity and biological activity.

6-((Pyridin-4-ylmethyl)thio)pyridazine: Lacks the methoxyphenyl group, which may influence its electronic properties and interactions with biological targets.

Uniqueness

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of both the methoxyphenyl and pyridinylmethylthio groups, which confer distinct chemical and biological properties

Biologische Aktivität

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine, also known by its CAS number 899740-35-3, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridazine ring with a methoxyphenyl group and a pyridinylmethylthio group, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3OS, with a molecular weight of 309.4 g/mol. The compound's structure can be visually represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3OS |

| Molecular Weight | 309.4 g/mol |

| CAS Number | 899740-35-3 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have explored the anticancer potential of this compound. It has been tested against various human cancer cell lines, showing significant cytotoxicity. For instance, in vitro studies demonstrated that the compound could inhibit cell proliferation in T-lymphoblastic cell lines with low IC50 values, indicating strong anticancer properties .

- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. It may interact with specific molecular targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation .

- Anti-inflammatory Properties : Preliminary research suggests that this compound may possess anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve interactions with key enzymes and receptors in cellular pathways:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity and leading to downstream effects on cell signaling and proliferation.

- Receptor Binding : It may also interact with specific receptors involved in cancer progression or inflammation, modulating their activity.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of pyridazine compounds, including this compound, against multiple cancer cell lines. Results showed that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have highlighted the importance of both the methoxyphenyl and pyridinylmethylthio groups in enhancing biological activity. Modifications to these substituents were found to significantly impact the compound's potency against cancer cells .

Comparative Analysis

When compared to similar compounds lacking either the methoxyphenyl or pyridinylmethylthio groups, this compound demonstrated superior biological activity. This underscores the significance of its unique structural features in contributing to its pharmacological profile.

| Compound | Biological Activity |

|---|---|

| This compound | High anticancer activity |

| 3-(4-Methoxyphenyl)pyridazine | Moderate activity |

| 6-((Pyridin-4-ylmethyl)thio)pyridazine | Low activity |

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-15-4-2-14(3-5-15)16-6-7-17(20-19-16)22-12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPVNKZCDHLXCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.